4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-10-2-3-18-15-19(6-9-21(18)26)22(27-11-13-29-14-12-27)16-25-23(28)17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOYJUNXSXGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide (CAS Number: 922034-39-7) is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H28FN3O2
- Molecular Weight : 397.5 g/mol
- Structure : The compound features a fluorobenzamide core linked to a tetrahydroquinoline moiety through a morpholinoethyl chain.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer treatment and neuropharmacology. Its structure suggests potential interactions with various biological targets, including enzymes involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit the growth of solid tumors with significant potency. The IC50 values for different cancer cell lines demonstrate its effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 1.30 |
| MCF-7 (breast cancer) | 13.3 |
| PANC-1 (pancreatic cancer) | 0.15 - 1.4 |
These results indicate that the compound exhibits strong antiproliferative activity, comparable to established treatments like SAHA (suberoylanilide hydroxamic acid), which has an IC50 of 17.25 μM against HepG2 cells .
The mechanism underlying the biological activity of this compound involves several pathways:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle arrest and apoptosis .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key regulatory proteins such as p53 and BAD, which are crucial for cell survival and death pathways .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G2/M phase arrest in cancer cells, thus preventing their proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Xenograft Models : In animal models implanted with human tumor cells, administration of the compound resulted in a tumor growth inhibition (TGI) rate of approximately 48.89%, showcasing its potential as an anticancer agent .
- Combination Therapy : When combined with other chemotherapeutic agents like taxol and camptothecin, the compound demonstrated enhanced anticancer effects, suggesting its utility in combination therapies for improved treatment outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally related benzamides:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-fluoro substituent increases polarity compared to the trifluoromethyl group in CAS 922111-94-2, which is more lipophilic. Ethoxy (CAS 922112-55-8) and methyl (Mepronil) groups reduce electronegativity, favoring hydrophobic interactions. Morpholino vs. Other Amines: The morpholinoethyl group in the target compound offers better solubility than dimethylamino (CAS 922111-94-2) or pyrrolidinyl (CAS 922112-55-8) due to its oxygen atoms .
Molecular Weight and Bioavailability :
- The target compound (~408.5 g/mol) and its analogs (405–407.5 g/mol) fall within the acceptable range for oral bioavailability. In contrast, pesticide benzamides (e.g., Flutolanil: 323.3 g/mol) are smaller, likely optimizing environmental stability .
Q & A
Q. What are the recommended synthetic strategies for 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, and how can reaction yields be optimized?
The synthesis of this compound likely involves multi-step reactions, including amide coupling and heterocyclic ring formation. A plausible route includes:
- Step 1 : Synthesis of the 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine core via cyclization of substituted aniline derivatives under reductive conditions.
- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution or reductive amination.
- Step 3 : Amide coupling with 4-fluorobenzoic acid derivatives using activating agents like HATU or EDCl.
Q. Optimization :
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, especially distinguishing morpholinoethyl and tetrahydroquinolin protons .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, use SHELX (e.g., SHELXL for refinement) to resolve crystal structures .
- FT-IR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine C-O-C asymmetric stretch ~1100 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric assays.
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for antiproliferative activity .
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure target affinity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are recommended?
- Data Collection : Use synchrotron radiation for high-resolution diffraction data.
- Structure Solution : SHELXD for phase problem resolution; refine with SHELXL .
- Visualization : Mercury CSD 2.0 enables packing analysis and void visualization (e.g., assessing morpholinoethyl group flexibility) .
- Validation : Check geometric parameters with Mogul and RCSD PDB validation tools .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and cell passage numbers .
- Metabolic Stability : Perform LC-MS to rule out compound degradation during assays .
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and assay-specific variables .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) and target interactions?
- Docking Studies : Use AutoDock Vina or Glide to model interactions with putative targets (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate conformational changes in explicit solvent (GROMACS or AMBER) to assess morpholinoethyl group dynamics .
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) with RDKit and train models using partial least squares regression .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- HPLC-MS/MS : Detect low-abundance impurities using gradient elution and tandem mass spectrometry .
- Process Optimization : Implement Design of Experiments (DoE) to evaluate temperature, catalyst load, and stirring rate effects .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?
- logP Adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility without disrupting target binding .
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., morpholinoethyl oxidation) .
- Formulation : Develop nanoemulsions or liposomal carriers to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
